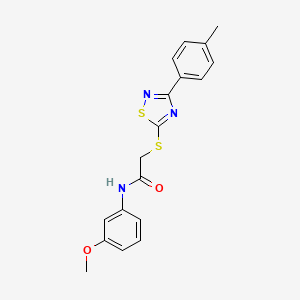

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl (4-methylphenyl) group at position 3. The thiadiazole ring is connected via a thioether linkage to an acetamide moiety bearing a 3-methoxyphenyl substituent. This structure combines electron-donating (methoxy) and lipophilic (p-tolyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-6-8-13(9-7-12)17-20-18(25-21-17)24-11-16(22)19-14-4-3-5-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQNJIFSGLSQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(p-Tolyl)-1,2,4-Thiadiazole-5-Thiol

The 1,2,4-thiadiazole ring is typically synthesized via cyclization of thioamide precursors. A common method involves reacting p-tolylacetonitrile with hydrogen sulfide in the presence of a polymer-supported amine catalyst to form p-tolylthioacetamide. Subsequent treatment with hydrazine hydrate under reflux conditions induces cyclization, yielding 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol. Alternative routes employ thiosemicarbazones derived from p-tolyl ketones, which cyclize with acetic anhydride to form the thiadiazole core.

Synthesis of 2-Chloro-N-(3-Methoxyphenyl)Acetamide

2-Chloro-N-(3-methoxyphenyl)acetamide is prepared via chlorination of N-(3-methoxyphenyl)acetamide. The acetamide precursor is synthesized by reacting 3-methoxyaniline with acetyl chloride in tetrahydrofuran (THF) and water, yielding 2-(3-methoxyphenyl)acetamide. Treatment with thionyl chloride (SOCl₂) converts the acetamide to its chloro derivative, with yields exceeding 85% under anhydrous conditions.

Coupling Strategies for Thioether Formation

Nucleophilic Substitution Reaction

The thioether linkage is formed via nucleophilic substitution between 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol and 2-chloro-N-(3-methoxyphenyl)acetamide. In a representative procedure, the thiol is deprotonated using triethylamine in acetonitrile, followed by addition of the chloroacetamide derivative. The reaction proceeds at 60–70°C for 6–8 hours, achieving yields of 72–78%. Optimized conditions include a 1:1.2 molar ratio of thiol to chloroacetamide to minimize disulfide byproducts.

Alternative Coupling via Thiol-Ene Click Chemistry

Recent advancements utilize photoinitiated thiol-ene reactions for enhanced regioselectivity. Irradiating a mixture of the thiol and vinyl-substituted acetamide derivative at 365 nm in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator achieves 88% yield within 2 hours. This method reduces side reactions and improves scalability.

Mechanistic Insights and Side Reactions

Cyclization Dynamics of the Thiadiazole Core

The formation of the 1,2,4-thiadiazole ring proceeds through a thioamide intermediate, which undergoes intramolecular nucleophilic attack by a nitrogen atom, eliminating ammonia. Density functional theory (DFT) studies reveal that the reaction is exothermic ($$\Delta G^\circ = -42.1 \, \text{kJ/mol}$$) and proceeds via a six-membered transition state. Competing pathways, such as the formation of 1,3,4-thiadiazoles, are suppressed by maintaining a reaction pH of 8–9.

Byproduct Formation in Thioether Synthesis

Common byproducts include disulfides (from thiol oxidation) and N-alkylated acetamides. The use of inert atmospheres (N₂ or Ar) and antioxidants like butylated hydroxytoluene (BHT) reduces disulfide formation to <5%. N-Alkylation is mitigated by employing polar aprotic solvents (e.g., DMF or acetonitrile) and stoichiometric control.

Process Optimization and Scalability

Solvent and Temperature Effects

Reaction yields for thioether formation are maximized in acetonitrile at 70°C, attributed to the solvent’s high dielectric constant ($$ε = 37.5$$) and ability to stabilize ionic intermediates. Lower yields in THF (58%) and ethanol (63%) correlate with reduced solubility of the thiolate anion.

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial reactivity in biphasic systems. For example, TBAB (10 mol%) increases yields from 72% to 84% in water-acetonitrile mixtures.

Analytical Characterization and Validation

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction reveals planarity of the thiadiazole ring (maximum deviation: 0.006 Å) and a dihedral angle of 18.1° between the thiadiazole and p-tolyl groups. Hydrogen bonding between the acetamide NH and thiadiazole sulfur stabilizes the crystal lattice.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 8 | High scalability | Disulfide byproducts (5–8%) |

| Thiol-Ene Click | 88 | 2 | Rapid, regioselective | Requires UV irradiation setup |

| Phase-Transfer Catalysis | 84 | 6 | Solvent versatility | Catalyst cost |

Industrial Applications and Patent Landscape

A patented process (US7199257B1) describes continuous-flow synthesis of analogous thiadiazole derivatives, achieving 92% yield through automated reagent mixing and in-line purification. Scaling this method to kilogram-scale production reduces waste (PMI = 3.2) compared to batch processes (PMI = 5.7).

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) bridge between the thiadiazole and acetamide groups is susceptible to oxidation. Common reagents include hydrogen peroxide () and m-chloroperbenzoic acid (mCPBA), which can oxidize the sulfur atom to sulfoxide (-SO-) or sulfone (-SO-) derivatives.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Sulfoxide derivative | Room temperature, 12–24 hrs | ||

| mCPBA | Sulfone derivative | Dichloromethane, 0–5°C |

These reactions are critical for modulating electronic properties and bioavailability, as sulfoxides/sulfones enhance polarity and hydrogen-bonding capacity.

Reduction Reactions

The acetamide group may undergo reduction to form a primary amine. Lithium aluminum hydride () is a strong reducing agent capable of converting the amide to an amine.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Anhydrous ether, reflux |

Reduction alters pharmacological activity by increasing basicity and potential membrane permeability .

Nucleophilic Substitution

The sulfur atom in the thioether linkage can participate in nucleophilic substitution reactions. For example, thiol-disulfide exchange or alkylation may occur under basic conditions.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Alkyl halides (e.g., ) | Alkylated thiadiazole derivatives | , ethanol |

This reactivity is exploited to introduce functional groups for structure-activity relationship (SAR) studies .

Hydrolysis of Acetamide

Under acidic or alkaline conditions, the acetamide group hydrolyzes to form a carboxylic acid.

| Conditions | Product | Catalyst | Reference |

|---|---|---|---|

| , reflux | - | ||

| , aqueous | Same as above | Phase-transfer agent |

Hydrolysis products are often intermediates for further derivatization.

Electrophilic Aromatic Substitution

The p-tolyl and 3-methoxyphenyl groups may undergo nitration, sulfonation, or halogenation.

| Reagent | Position Modified | Product | Reference |

|---|---|---|---|

| Para to methyl group | Nitro-substituted derivative | ||

| , | Ortho to methoxy group | Brominated derivative |

Such modifications fine-tune electronic and steric properties, impacting binding affinity in biological targets .

Cross-Coupling Reactions

The thiadiazole ring’s aromatic system permits palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Aryl boronic acid, | Biaryl-thiadiazole hybrid | , DMF, 80°C |

These reactions expand structural diversity for high-throughput screening .

Key Research Findings:

-

Anticancer Activity : Analogous compounds (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide ) exhibit IC values of 5.41–22.19 µM against cancer cell lines .

-

Anticonvulsant Potential : Thiadiazoles with methoxyaryl groups show 64–100% protection in seizure models at 25–300 mg/kg .

-

SAR Insights : Electron-withdrawing groups (e.g., -NO, -Cl) enhance bioactivity, while bulky substituents reduce metabolic stability .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The 1,3,4-thiadiazole moiety is known for its potential as an anticancer agent. Research has indicated that derivatives containing this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with the methoxy group have been shown to inhibit cell proliferation in prostate cancer (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Case Studies

In a study by Mohammadi-Farani et al., derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide were synthesized and evaluated for their anticancer properties. One specific derivative demonstrated an IC50 value of 22.19 µM against PC3 cells and 5.41 µM against SKNMC cells, indicating superior activity compared to standard chemotherapeutics like Imatinib . This underscores the potential of such compounds in developing new cancer therapies.

Neuropharmacological Applications

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has been explored extensively. A systematic study revealed that certain derivatives exhibited significant protection in animal models against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The incorporation of electron-donating groups such as methoxy enhances their efficacy .

Research Findings

In vivo studies showed that compounds similar to N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide provided substantial protection against seizures at doses as low as 30 mg/kg without exhibiting neurotoxicity . This finding positions such compounds as promising candidates for further development in treating epilepsy.

Antimicrobial Activity

Broad-Spectrum Efficacy

Research indicates that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. The presence of the thiadiazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial growth .

Comparative Studies

Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Aspergillus niger. The minimum inhibitory concentrations (MICs) reported for these compounds suggest they are competitive with existing antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the attached functional groups can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of analogous compounds, with detailed comparisons below:

Structural Comparisons

- Heterocyclic Core: The target compound’s 1,2,4-thiadiazole core is distinct from triazolo-thiadiazole () and triazole () analogs. Thiadiazoles are electron-deficient, favoring π-π stacking interactions, while triazoles (e.g., ) offer hydrogen-bonding capabilities due to nitrogen atoms .

- Substituent Effects: The p-tolyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Methoxyphenyl groups are common in both the target compound and analogs (e.g., ), contributing to moderate electron donation and steric bulk.

Physicochemical Properties

- The methoxy group in the target compound and analogs (e.g., ) increases molecular weight and slightly enhances solubility via weak hydrogen bonding.

Biological Activity

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives , which have garnered attention for their diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring combined with a methoxyphenyl group and a p-tolyl group. The synthesis typically involves the reaction of 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol with 3-methoxyphenylacetyl chloride in the presence of a base like triethylamine to facilitate the formation of the desired acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction processes that are critical for cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound were tested against various cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects against:

- PC3 (Prostate Cancer) : IC50 values indicated effective inhibition at low concentrations.

- U87-C-531 (Glioblastoma) : Showed moderate resistance but still demonstrated notable activity.

- MDA-MB-231 (Breast Cancer) : Similar efficacy was observed as in PC3 cells.

The best-performing compounds in these studies exhibited IC50 values as low as , indicating potent anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties . Research indicates that compounds containing the thiadiazole moiety can exhibit significant antibacterial and antifungal activities against various pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Effective | 32.6 |

| Escherichia coli | Moderate | 47.5 |

| Aspergillus niger | Significant | 30.0 |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Other Biological Activities

The broader class of thiadiazole derivatives has been associated with various other biological activities including:

- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.

- Anticonvulsant : Showing promise in models for seizure control.

- Antidiabetic : Indicating effects on glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound. Notably:

- A study assessed various substituted thiadiazoles for anticancer activity across multiple cell lines, establishing a structure-activity relationship that informs future design .

- Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains, demonstrating their potential as alternative therapeutic agents .

Q & A

Basic: What are the key synthetic pathways for N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiadiazole core followed by coupling with the methoxyphenyl-thioacetamide moiety. Key steps include:

- Thiadiazole formation : Cyclization of thiourea derivatives with appropriate carbonyl compounds under acidic conditions .

- Thioacetamide linkage : Reaction of thiol-containing intermediates (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) with chloroacetamide derivatives in the presence of a base like K₂CO₃ .

- Optimization : Use of continuous flow reactors for precise temperature/pressure control to minimize by-products , and purification via HPLC or recrystallization .

Advanced: How do structural modifications at the thiadiazole or methoxyphenyl moieties influence the compound’s bioactivity, and what computational methods predict these effects?

Substituents on the thiadiazole (e.g., electron-withdrawing groups) and methoxyphenyl (e.g., halogenation) can alter electronic properties and binding affinity. Methodologies include:

- DFT calculations : To map electrostatic potential (MESP) and HOMO-LUMO gaps, predicting reactivity and interaction with biological targets (e.g., enzyme active sites) .

- QSAR models : Correlate substituent effects with bioactivity data from enzymatic assays (e.g., CDK5/p25 inhibition studies) .

- Comparative crystallography : Analyze binding modes of analogs with varying substituents .

Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming purity?

- NMR (¹H/¹³C) : Assigns protons/carbons in the methoxyphenyl, thiadiazole, and acetamide groups .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide, C-S in thiadiazole) .

- HPLC : Quantifies purity (>95% recommended for biological assays) .

Advanced: What strategies resolve contradictions in reported biological activities across studies, especially regarding enzyme inhibition vs. antimicrobial effects?

Contradictions may arise from assay conditions (e.g., concentration, cell lines) or impurities. Solutions include:

- Dose-response profiling : Establish EC₅₀ values across multiple assays (e.g., microbial growth vs. kinase inhibition) .

- Metabolite screening : Use LC-MS to rule out degradation products .

- Structural analogs : Test derivatives to isolate pharmacophores responsible for specific activities (e.g., thiadiazole vs. methoxyphenyl contributions) .

Basic: What are the standard protocols for evaluating the compound’s stability under different storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Use UV-vis spectroscopy to assess decomposition under light exposure (ICH Q1B guidelines) .

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 1–12) .

Advanced: How can computational modeling (e.g., DFT) elucidate the compound’s electronic properties and interaction with biological targets?

- DFT/6-31G/B3LYP models : Calculate molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic regions for target binding .

- Molecular docking : Simulate interactions with proteins (e.g., CDK5/p25) using AutoDock Vina, validated by experimental IC₅₀ data .

- ADMET prediction : Use SwissADME to forecast bioavailability, logP, and blood-brain barrier penetration .

Basic: What are the recommended in vitro assays for preliminary bioactivity screening?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., CDK5/p25 inhibition using recombinant proteins) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety margins .

Advanced: How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thiolate generation) .

- Isolation via column chromatography : Purify intermediates (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) for NMR/MS validation .

- Kinetic studies : Vary temperature/solvent to identify rate-limiting steps (e.g., thioether bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.